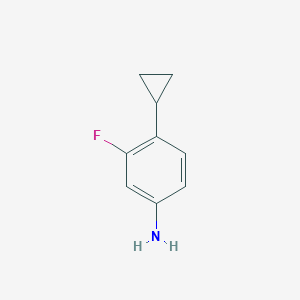

4-Cyclopropyl-3-fluoroaniline

Description

Historical Context of Aniline (B41778) Derivative Research in Synthetic Chemistry

The journey of aniline and its derivatives began in the 19th century, marking a pivotal moment in the history of organic chemistry. Initially isolated in 1826 through the distillation of indigo, aniline's true potential was unlocked with the advent of the synthetic dye industry. ontosight.ainih.govresearchgate.net In 1856, William Henry Perkin's accidental discovery of mauveine, the first commercial synthetic dye, from aniline spurred a revolution in industrial chemistry. ontosight.ai This led to the development of a vast array of "aniline dyes" and the rise of major chemical companies. google.com

Beyond dyes, the late 19th century saw aniline derivatives emerge as important pharmaceuticals. Acetanilide (B955) and phenacetin (B1679774) were developed as some of the earliest analgesic drugs. ontosight.ai The therapeutic potential of aniline-based compounds was further highlighted by Paul Ehrlich's work on methylene (B1212753) blue as an antimalarial agent, which laid the groundwork for the concept of chemotherapy. ontosight.aiacs.org The versatility of aniline as a precursor for a wide range of organic compounds, including those with applications in polymers and agrochemicals, has cemented its status as a cornerstone of industrial and academic research. nih.govmdpi.comscite.ai The reactivity of the aniline core to electrophilic substitution allows for the synthesis of a diverse library of derivatives with varied applications. nih.gov

Significance of Fluorine and Cyclopropyl (B3062369) Moieties in Aromatic Systems within Chemical Research

The strategic incorporation of fluorine atoms and cyclopropyl groups into aromatic systems is a widely employed strategy in modern drug discovery and materials science.

Fluorine: As the most electronegative element, fluorine imparts unique properties to organic molecules. researchgate.net Its small size, similar to that of a hydrogen atom, allows it to act as a bioisostere for hydrogen, but with profoundly different electronic effects. acs.orgresearchgate.net The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate the acidity or basicity (pKa) of nearby functional groups, and influence molecular conformation. nih.govgoogleapis.com These modifications can lead to improved pharmacokinetic profiles, enhanced binding affinity to biological targets, and increased lipophilicity, which can aid in membrane permeability. researchgate.netnih.govresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. researchgate.net

Cyclopropyl Group: The cyclopropyl group is a three-membered carbocycle that possesses unique structural and electronic characteristics due to its significant ring strain. biosynth.com This strain results in C-C bonds with enhanced p-character, allowing the cyclopropyl group to interact with adjacent π-systems in a manner akin to a double bond. acgpubs.orgresearchgate.net In medicinal chemistry, the cyclopropyl ring is often used to introduce conformational rigidity, which can be entropically favorable for binding to a target protein. tandfonline.com It can also serve as a metabolically stable isostere for other groups, such as alkenes or gem-dimethyl groups, and can enhance potency and reduce off-target effects. acs.orgrsc.org The presence of a cyclopropyl group can also influence the lipophilicity and other physicochemical properties of a molecule. tandfonline.com

Current Research Landscape of Substituted Fluoroanilines

The synthesis and application of substituted fluoroanilines remain an active area of research, driven by their utility as building blocks for pharmaceuticals and advanced materials. chemsrc.comrsc.org Recent advancements have focused on developing more efficient and selective methods for their synthesis.

For instance, domino reaction strategies are being explored for the construction of functionalized ortho-fluoroanilines from acyclic precursors under metal-free conditions, offering a more sustainable and atom-economical approach. acs.orgchemsrc.com Biocatalytic methods, such as the use of EDDS lyase for the hydroamination of fumarate (B1241708) with fluoroanilines, are providing enantiomerically pure N-arylated amino acids. researchgate.net Research has also focused on the regioselective metalation of fluoroanilines to create intermediates for the synthesis of complex molecules like fluorinated oxazolidinone antibacterial agents. rsc.org

Fluoroanilines are key components in a variety of bioactive compounds, including anticancer agents, and their derivatives are continually being synthesized and evaluated for their pharmacological properties. ontosight.aiacs.org

Current Research Landscape of Cyclopropyl-Substituted Aromatic Amines

The development of synthetic methodologies for introducing the cyclopropyl group into aromatic amines is a significant focus in organic chemistry. Copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid has emerged as a robust method for forming the N-cyclopropyl bond. biosynth.commdpi.com Catalytic asymmetric methods are also being developed to synthesize chiral cyclopropyl-containing amines. tandfonline.com

Research into the biological activities of cyclopropyl-substituted aromatic amines has revealed a wide range of potential applications. These compounds are found in numerous natural products and pharmaceuticals, exhibiting properties ranging from enzyme inhibition to antiviral and antitumor activities. unl.ptuni.lu The cyclopropyl moiety is often introduced to enhance potency, improve metabolic stability, and fine-tune the electronic properties of the aromatic system. tandfonline.com For example, cyclopropyl-containing pyrazole (B372694) derivatives have been synthesized and shown to possess antimicrobial activity. unl.pt

Justification for Academic Focus on 4-Cyclopropyl-3-fluoroaniline within Advanced Organic Synthesis

The academic and industrial interest in this compound stems from its unique combination of the structural and electronic features of both the fluorine atom and the cyclopropyl group within a single, versatile building block. This specific substitution pattern makes it a valuable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry.

Patents reveal that N-cyclopropyl-4-fluoroanilines, a class of compounds to which this compound belongs, are important intermediates in the preparation of quinolone antibiotics. google.comnih.gov The presence of the cyclopropyl group at the N-1 position and a fluorine atom at the C-6 position of the quinolone core is a common feature in many potent fluoroquinolone antibacterial agents. The 3-fluoro substituent on the aniline ring of this compound can influence the reactivity and electronic properties of the molecule, making it a strategic starting material for the synthesis of these and other bioactive compounds.

The combination of the electron-withdrawing fluorine atom and the electron-donating (through conjugation) cyclopropyl group creates a unique electronic environment on the aniline ring, which can be exploited in various chemical transformations. This makes this compound a subject of interest for chemists developing new synthetic methodologies and exploring structure-activity relationships in medicinal chemistry.

Below is a table summarizing some of the key physicochemical properties and identifiers for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H10FN | |

| Molecular Weight | 151.18 g/mol | beilstein-journals.org |

| CAS Number | 1208083-48-0 | |

| Appearance | Data not available in search results | |

| Boiling Point | Data not available in search results | |

| Melting Point | Data not available in search results |

Structure

3D Structure

Propriétés

IUPAC Name |

4-cyclopropyl-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGDMIHKUNLGQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208083-48-0 | |

| Record name | 4-cyclopropyl-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 4 Cyclopropyl 3 Fluoroaniline and Its Derivatives

Established Methodologies for Aryl Amine Synthesis

The construction of substituted aryl amines often relies on multi-step synthetic sequences that allow for precise control over the placement of various functional groups. These established methods typically involve the manipulation of functional groups on a pre-existing benzene (B151609) ring.

Multi-Step Preparations from Precursors

A common and versatile approach to synthesizing complex anilines involves a sequence of reactions, often beginning with a simpler aniline (B41778) or nitrobenzene (B124822) derivative. A representative strategy for preparing substituted anilines is the protection-substitution-deprotection sequence. For instance, the synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline illustrates this principle. researchgate.net In this multi-step process, the highly activating amino group of aniline is first protected as an acetanilide (B955). This modulation of reactivity is crucial as it prevents over-reaction and directs subsequent electrophilic substitutions.

Following protection, the acetanilide undergoes electrophilic aromatic substitution, such as bromination, to introduce a halogen at a specific position, directed by the acetylamino group. The acetyl group can then be removed through hydrolysis to reveal the desired substituted aniline. This strategic use of protecting groups is a cornerstone of aromatic chemistry, enabling the synthesis of a wide array of polysubstituted anilines that would be otherwise difficult to access. A general representation of this multi-step approach is outlined below:

| Step | Transformation | Reagents | Purpose |

| 1 | Amine Protection | Acetic anhydride | Modulate reactivity and directing effect of the amino group. |

| 2 | Electrophilic Aromatic Substitution | e.g., Br₂, FeBr₃ | Introduction of a substituent at a specific position. |

| 3 | Amine Deprotection | Acid or base hydrolysis | Restoration of the aniline functionality. |

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of benzene derivatives. nih.gov The regiochemical outcome of EAS is governed by the electronic properties of the substituents already present on the ring. The amino group (-NH₂) is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, a fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density via the inductive effect, yet it also acts as an ortho, para-director because of lone pair donation through resonance.

When both an amino group and a fluorine atom are present, their directing effects must be considered in concert. In the case of synthesizing 4-cyclopropyl-3-fluoroaniline, a plausible precursor is 3-fluoroaniline (B1664137). The amino group in 3-fluoroaniline would strongly direct incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Position 4 is sterically the most accessible para position. This directing effect is crucial for planning the introduction of the cyclopropyl (B3062369) group or a precursor to it.

Advanced Approaches for Cyclopropyl Group Introduction

The incorporation of a cyclopropyl moiety onto an aromatic ring can be achieved through modern catalytic methods that offer high efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi) for C(sp²)-C(sp³) Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has emerged as a highly effective method for introducing a cyclopropyl group onto an aromatic system. audreyli.comnih.gov This reaction typically involves the coupling of an aryl halide (e.g., a bromo-substituted aniline derivative) with a cyclopropylboronic acid or its corresponding trifluoroborate salt in the presence of a palladium catalyst and a base. audreyli.comnih.gov

A feasible synthetic route to this compound could commence with commercially available 4-bromo-3-fluoroaniline. chemimpex.comnih.govsigmaaldrich.com The Suzuki-Miyaura coupling of this precursor with cyclopropylboronic acid would directly install the cyclopropyl group at the 4-position. This approach benefits from the mild reaction conditions and the broad functional group tolerance of the Suzuki coupling, which can accommodate the aniline and fluoro substituents. nih.gov

| Reaction | Reactants | Catalyst System | Product |

| Suzuki-Miyaura Coupling | 4-Bromo-3-fluoroaniline, Cyclopropylboronic acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base (e.g., K₂CO₃) | This compound |

Similarly, the Negishi coupling offers another robust method for C(sp²)-C(sp³) bond formation. This reaction utilizes an organozinc reagent, such as a cyclopropylzinc halide, which is coupled with an aryl halide under palladium catalysis. The Negishi coupling is known for its high reactivity and functional group compatibility.

Cyclopropanation Reactions of Olefin Precursors

An alternative strategy for introducing the cyclopropyl group involves the cyclopropanation of a vinyl-substituted precursor. This would necessitate the initial synthesis of 3-fluoro-4-vinylaniline. Subsequently, a cyclopropanation reaction, such as the Simmons-Smith reaction, could be employed to convert the vinyl group into a cyclopropane (B1198618) ring. nih.gov The Simmons-Smith reaction utilizes a carbenoid, typically iodomethylzinc iodide, to stereospecifically add a methylene (B1212753) group across the double bond.

While this approach is synthetically viable, it may be longer and more complex than the direct introduction of the cyclopropyl group via cross-coupling reactions, as it requires the prior formation of the vinyl-substituted aniline.

Fluorine Atom Incorporation Strategies

The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, with electrophilic fluorination being a prominent modern technique. If one were to consider a synthetic route starting from 4-cyclopropylaniline (B1589887), the regioselectivity of the fluorination step would be of paramount importance.

The amino group of 4-cyclopropylaniline is a strong ortho, para-director. Since the para position is already occupied by the cyclopropyl group, electrophilic fluorination would be expected to occur at the positions ortho to the amino group (positions 2 and 6) and potentially at the position ortho to the cyclopropyl group and meta to the amino group (position 3). However, the strong directing effect of the amino group would likely favor substitution at the 2-position. To achieve the desired 3-fluoro substitution, it might be necessary to employ a directing group strategy or utilize specific fluorinating agents and conditions that favor meta-fluorination. google.com

Modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), offer a safer and more manageable alternative to gaseous fluorine. rsc.orgmdpi.com These reagents can effect the fluorination of electron-rich aromatic compounds under relatively mild conditions. The choice of solvent and reaction conditions can influence the regiochemical outcome of the fluorination. rsc.org

Halogenation and Fluorine Displacement Reactions

The introduction of halogen atoms, particularly fluorine, onto an aromatic ring is a cornerstone of synthetic organic chemistry. Halogenation and subsequent displacement reactions offer versatile pathways to fluorinated anilines.

One common strategy involves the nitration of a fluorinated aromatic compound, followed by the reduction of the nitro group to an aniline. For instance, 4-fluoroaniline (B128567) can be obtained from fluorobenzene (B45895) via nitration and subsequent reduction. google.com However, this method's regioselectivity can be a challenge depending on the directing effects of the substituents present.

A more controlled approach involves the halogenation of a pre-existing aniline. The selective bromination of 2-fluoroaniline (B146934) at the 4-position can be achieved in high yields using N-bromoamides or N-bromoimides as the brominating agent, with dimethylformamide (DMF) being a particularly effective solvent. google.com This selectively halogenated intermediate can then potentially undergo further functionalization.

Another important strategy is the halogen-exchange (halex) reaction, where a chlorine atom on an activated aromatic ring is displaced by fluoride (B91410). This method is particularly useful for synthesizing fluorinated anilines from more readily available chlorinated precursors. The process typically involves reacting a chloronitrobenzene with a fluoride source, followed by the reduction of the nitro group. google.com While effective, this reaction often requires harsh conditions.

Fluorine can also be introduced by treating aromatic azides with anhydrous hydrogen fluoride. google.com The requisite azides can be prepared from the corresponding anilines, offering a two-step pathway to fluorinated anilines. google.com

The table below summarizes some of the key findings in halogenation and fluorine displacement reactions.

| Starting Material | Reagents | Product | Key Findings |

| 2-Fluoroaniline | N-bromoamides/N-bromoimides in DMF | 4-Bromo-2-fluoroaniline | High yield and selective bromination at the 4-position. google.com |

| Chloronitrobenzenes | Ionic fluoride, then reduction | Fluorinated anilines | Halex reaction allows for chlorine-fluorine exchange. google.com |

| Aromatic anilines | Nitrous acid, alkali metal azide (B81097), then anhydrous HF | Fluorinated anilines | Two-step process via an aromatic azide intermediate. google.com |

Selective Introduction via Functionalization

The selective introduction of the cyclopropyl and fluoro moieties is crucial for the synthesis of the target compound. This can be achieved through various functionalization strategies.

A patented procedure for the preparation of N-cyclopropyl-4-fluoroanilines involves the selective reaction of a difluoronitrobenzene with cyclopropylamine. googleapis.com This reaction is followed by acetylation and reduction to yield the desired product. googleapis.com

Copper-promoted N-cyclopropylation of anilines using cyclopropylboronic acid is another effective method. nih.gov This reaction proceeds in the presence of a copper(II) acetate (B1210297) catalyst and a ligand such as 2,2'-bipyridine. nih.gov

For the introduction of fluorine, photocatalysis offers some novel approaches. For example, the photocatalyzed ring-opening and fluorination of cyclopropanols can lead to β-fluorinated carbonyl compounds. semanticscholar.org Similarly, an oxidative ring-opening of cyclopropylamides can produce fluorinated imines through organic photoredox catalysis. nih.gov While not directly producing this compound, these methods highlight advanced strategies for selective fluorination in molecules containing cyclopropyl groups.

The following table presents a summary of selective functionalization methods.

| Substrate | Reagents | Product | Key Features |

| Difluoronitrobenzene | Cyclopropylamine | N-cyclopropyl-4-fluoroaniline derivative | Selective nucleophilic aromatic substitution. googleapis.com |

| Anilines | Cyclopropylboronic acid, Cu(OAc)₂, 2,2'-bipyridine | N-cyclopropyl anilines | Copper-promoted N-cyclopropylation. nih.gov |

| Cyclopropanols | 1,2,4,5-tetracyanobenzene (TCB), Selectfluor | β-fluorinated carbonyls | Photocatalyzed ring-opening/fluorination. semanticscholar.org |

| Cyclopropylamides | Photoredox catalyst, fluorine source | Fluorinated imines | Oxidative ring-opening fluorination. nih.gov |

Emerging and Green Chemistry Methodologies for Fluoroanilines and Cyclopropylamines

Recent advances in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. These emerging and green chemistry methodologies are highly relevant to the synthesis of complex molecules like this compound.

Catalyst-Free Synthesis Protocols

The development of catalyst-free reactions is a significant goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. Photochemistry provides a powerful tool in this regard. For instance, a catalyst-free photocyclopropanation of dibromomalonates with alkenes has been reported. soton.ac.uk This reaction proceeds in the presence of a base under UV irradiation, providing an environmentally benign route to multisubstituted cyclopropanes. soton.ac.uk While this specific reaction doesn't produce the target aniline, it demonstrates a green approach to constructing the cyclopropane ring.

Microwave-Assisted Organic Synthesis of Aniline Derivatives

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comyoutube.com This technology has been successfully applied to the synthesis of fluoroaniline (B8554772) derivatives. For example, the synthesis of fluoro-substituted quinoxaline (B1680401) derivatives starting from 3-chloro-4-fluoroaniline (B193440) utilizes microwave irradiation in several steps, significantly reducing reaction times from hours to minutes. orientjchem.orgorientjchem.org

Furthermore, a microwave-assisted method for producing anilines from activated aryl halides in an aqueous ammonium (B1175870) hydroxide (B78521) solution has been developed, which notably removes the need for catalysts and organic solvents. tandfonline.com

The table below highlights the advantages of microwave-assisted synthesis.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage |

| Hydrolysis of N-(3-chloro-4-fluoro-2-nitro Phenyl) acetamide | ~1 hour | 5 minutes | Significant time reduction. orientjchem.orgorientjchem.org |

| Cyclization of 3-chloro-4-fluorobenzene-1,2-diamine (B593877) with benzil | ~1 hour | 90 seconds | Drastic acceleration of the reaction. orientjchem.orgorientjchem.org |

| Amination of activated aryl halides | 12+ hours | 10-20 minutes | Catalyst and organic solvent-free. tandfonline.com |

Photocatalytic Approaches for Cyclopropane Synthesis

Photocatalysis has emerged as a powerful tool for organic synthesis, enabling reactions under mild conditions with high selectivity. nih.gov Several photocatalytic methods for the synthesis of cyclopropanes have been developed.

One approach involves the redox-neutral photocatalytic cyclopropanation of alkenes with dibromomethane. bohrium.com This method allows for the synthesis of cyclopropanes with various functional groups under practical reaction conditions. bohrium.com Another strategy is a reductive cyclopropanation through bismuth photocatalysis, which can proceed both inter- and intramolecularly. nih.gov

Photoredox-catalyzed cyclopropanation of allenes has also been reported, leading to the formation of vinyl-cyclopropanes. rsc.org These methods provide efficient and economical ways to construct the cyclopropane ring, a key structural feature of the target molecule.

Environmentally Benign Reaction Conditions (e.g., Aqueous Media, Recyclable Solvents)

The use of environmentally benign solvents, particularly water, is a central principle of green chemistry. Several synthetic methods for anilines have been adapted to aqueous conditions. For example, the chemoselective reduction of nitroarenes to the corresponding anilines can be achieved in high yields using zinc metal and ammonium chloride in water, avoiding the use of organic solvents. rsc.org

A two-step green synthesis of 4-bromoacetanilide from aniline has been developed for undergraduate laboratories. acs.orgacs.org This procedure uses less hazardous reagents and an ethanolic-aqueous medium for the bromination step. acs.orgacs.org

The aforementioned microwave-assisted synthesis of anilines in aqueous ammonium hydroxide is another excellent example of an environmentally friendly protocol, as it eliminates the need for organic solvents and metal catalysts. tandfonline.com These methods demonstrate a clear trend towards more sustainable synthetic practices in the production of aniline derivatives.

Regioselectivity and Stereocontrol in the Synthesis of this compound Analogs

The introduction of substituents onto the aromatic ring of this compound or the construction of the cyclopropyl ring itself can lead to issues of regioselectivity and stereoselectivity. The directing effects of the fluorine and amino (or protected amino) groups, as well as the nature of the synthetic methodology employed, play a crucial role in determining the outcome of these transformations.

Regioselectivity:

In electrophilic aromatic substitution reactions, the fluorine atom and a protected amino group (e.g., an amide) are ortho-, para-directing. Given the substitution pattern of this compound, the positions ortho and para to the activating group are already occupied. However, in reactions such as directed ortho-metalation, the fluorine atom can act as a directing group, facilitating functionalization at the adjacent C-2 position. The amino group, once protected, can also serve as a powerful directing group in ortho-metalation reactions, potentially leading to substitution at the C-5 position. The choice of protecting group and reaction conditions can therefore be used to control the regiochemical outcome of further substitutions on the aniline ring.

For instance, the use of a bulky protecting group on the nitrogen could sterically hinder substitution at the C-5 position, favoring functionalization at the C-2 position directed by the fluorine atom. Conversely, a smaller protecting group that can coordinate with the metalating agent may favor substitution ortho to the nitrogen.

Stereocontrol:

The synthesis of analogs where the cyclopropyl ring is introduced via cyclopropanation of a corresponding styrenic precursor presents challenges in stereocontrol. The reaction of a substituted styrene (B11656) with a carbene or carbenoid can lead to the formation of diastereomers (cis/trans isomers) and, if a chiral catalyst is employed, enantiomers.

The diastereoselectivity of cyclopropanation reactions is influenced by both steric and electronic factors of the alkene substrate and the carbene. For example, in the cyclopropanation of styrene derivatives, the use of bulky catalysts or reagents often favors the formation of the trans isomer to minimize steric interactions.

Enantioselective cyclopropanation can be achieved using chiral catalysts, often based on transition metals such as rhodium, copper, or ruthenium, in conjunction with chiral ligands. Myoglobin-based biocatalysts have also been shown to be effective in catalyzing the cyclopropanation of styrene derivatives with high diastereo- and enantioselectivity. nih.govrochester.edu The choice of catalyst and reaction conditions is critical to achieving high levels of stereocontrol.

| Reaction Type | Key Factors for Control | Potential Outcomes |

| Electrophilic Aromatic Substitution | Directing effects of F and protected NH2 groups, steric hindrance. | Substitution at C-2 or C-5. |

| Directed ortho-Metalation | Choice of directing group (F or protected NH2), nature of the organometallic reagent. | Regioselective functionalization at C-2 or C-5. |

| Cyclopropanation | Nature of carbene precursor, catalyst (chiral or achiral), reaction conditions. | Formation of diastereomers (cis/trans) and/or enantiomers. |

Chemical Reactivity and Derivatization Studies of 4 Cyclopropyl 3 Fluoroaniline

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The primary amino group (-NH₂) of 4-cyclopropyl-3-fluoroaniline is a key center of nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic species. This reactivity is modulated by the electronic effects of the substituents on the aromatic ring. The cyclopropyl (B3062369) group, being electron-donating, enhances the electron density on the nitrogen atom, thereby increasing its nucleophilicity. Conversely, the electronegative fluorine atom exerts an electron-withdrawing inductive effect, which slightly diminishes the nucleophilicity of the amino group. Despite this, the aniline moiety remains sufficiently reactive to participate in a range of characteristic nucleophilic reactions.

Common nucleophilic reactions involving the aniline moiety include:

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides to form amides. This reaction is often used to protect the amino group or to introduce new functional groups.

Alkylation: The reaction with alkyl halides to form secondary or tertiary amines. This process can be challenging to control, often leading to mixtures of products.

Diazotization: The reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used in a variety of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions.

The following table provides a general overview of the conditions for these reactions with substituted anilines:

| Reaction Type | Reagent | Typical Conditions | Product |

| Acylation | Acyl chloride or Anhydride | Base (e.g., pyridine, triethylamine), organic solvent | Amide |

| Alkylation | Alkyl halide | Base (e.g., K₂CO₃), polar aprotic solvent | Secondary/Tertiary Amine |

| Diazotization | NaNO₂, HCl (aq) | 0-5 °C | Diazonium Salt |

The data in this table is representative of general reactions for substituted anilines and may not reflect optimized conditions for this compound.

Electrophilic Aromatic Substitution Patterns and Mechanisms

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is determined by the directing effects of the existing substituents: the amino, cyclopropyl, and fluoro groups.

Amino Group (-NH₂): This is a strongly activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.

Cyclopropyl Group: This group is also considered an activating, ortho-, para-director. Its activating nature stems from the ability of the C-C bonds of the cyclopropane (B1198618) ring, which have significant p-character, to overlap with the π-system of the benzene ring, thereby stabilizing the arenium ion intermediate.

Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

In this compound, the powerful ortho-, para-directing influence of the amino group dominates. The cyclopropyl group at position 4 and the fluoro group at position 3 further modulate the electron density of the ring. The positions ortho and para to the amino group are C2, C6, and C4. Since C4 is already substituted, electrophilic attack will be directed to the C2 and C6 positions. The fluorine at C3 will sterically hinder attack at C2 to some extent, and its electron-withdrawing effect will also slightly disfavor this position. Therefore, electrophilic substitution is most likely to occur at the C6 position, which is para to the fluorine and ortho to the amino group. Substitution at the C2 position is also possible but likely to a lesser extent.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Oxidative Transformation and Polymerization Pathways

Anilines are known to undergo oxidative polymerization to form polyaniline, a conductive polymer. The substituents on the aniline ring significantly influence the polymerization process and the properties of the resulting polymer.

Mechanisms of Aniline Oxidation

The oxidation of aniline is a complex process that can lead to a variety of products. In the context of polymerization, the initial step is the oxidation of the aniline monomer to form a radical cation. This is typically achieved using a chemical oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. The radical cation can then react with another monomer to form a dimer, which is subsequently re-oxidized to continue the chain propagation.

Chemical Oxidative Polymerization of Aniline Derivatives

The chemical oxidative polymerization of aniline derivatives generally follows a similar mechanism to that of aniline itself. nih.gov The choice of oxidant, acid, and reaction conditions can affect the yield, molecular weight, and properties of the resulting polymer. rsc.org Substituted anilines can be polymerized to form homopolymers or copolymerized with aniline to tailor the properties of the final material. researchgate.net

Influence of Cyclopropyl and Fluoro Substituents on Polymerizability and Electronic Structure

The presence of both an electron-donating group (cyclopropyl) and an electron-withdrawing group (fluoro) on the aniline ring of this compound would have competing effects on its polymerization and the electronic properties of the resulting polymer.

Cyclopropyl Group (Electron-Donating): Electron-donating groups generally increase the electron density of the aniline monomer, making it more susceptible to oxidation and potentially increasing the rate of polymerization. They can also influence the electronic properties of the polymer, such as its conductivity and redox potentials.

Fluoro Group (Electron-Withdrawing): Electron-withdrawing groups, like fluorine, decrease the electron density of the monomer, which can make it more difficult to oxidize and may hinder polymerization. scienceopen.com The incorporation of fluorine into the polymer backbone can, however, enhance properties such as thermal stability and solubility in organic solvents. researchgate.net Studies on poly(3-fluoroaniline) have shown that while it has lower electrical conductivity than unsubstituted polyaniline, it exhibits improved processability. researchgate.net

The combined effect of these two substituents in this compound on its polymerizability and the final properties of the polymer would depend on the balance of their electronic and steric influences.

Derivatization Strategies for Functional Compounds

This compound is a valuable intermediate in the synthesis of a variety of functional compounds, particularly in the pharmaceutical industry. Its structural motifs are found in a number of kinase inhibitors, which are a class of drugs that block the action of protein kinases, enzymes that play a key role in cell signaling and growth.

One common derivatization strategy involves the formation of an amide bond through the acylation of the aniline's amino group. This is often a key step in building more complex molecular architectures. For example, this compound can be reacted with a carboxylic acid derivative to form a benzamide, which can then be further elaborated.

Another important strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. This allows for the attachment of various aryl or heteroaryl groups to the aniline ring, leading to a diverse range of structures.

A significant application of this compound is in the synthesis of pyrimidine-based kinase inhibitors. In these syntheses, the aniline is often reacted with a substituted pyrimidine (B1678525) core to form a key anilinopyrimidine scaffold, which is known to be a potent hinge-binding motif for many kinases.

The following table lists some examples of functional compounds synthesized from this compound:

| Compound Class | Synthetic Strategy | Application |

| Kinase Inhibitors | Amide bond formation, Suzuki coupling, Anilinopyrimidine synthesis | Anticancer agents |

| Pyrimidine Derivatives | Condensation reactions | Agrochemicals, Pharmaceuticals |

| Heterocyclic Compounds | Cyclization reactions | Medicinal chemistry |

Formation of Schiff Bases with Substituted Anilines

The formation of Schiff bases, or azomethines, is a characteristic reaction of primary amines, including substituted anilines like this compound. This condensation reaction involves the nucleophilic addition of the primary amine to a carbonyl compound, typically an aldehyde or a ketone, followed by the elimination of a water molecule to form an imine.

The general mechanism for Schiff base formation commences with the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbonyl carbon of the aldehyde or ketone. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine. The reaction is often catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. The carbinolamine intermediate is then protonated, facilitating the elimination of water to yield the protonated imine, which is subsequently deprotonated to give the final Schiff base product.

While specific studies detailing the synthesis of Schiff bases directly from this compound are not extensively documented in the reviewed literature, the general reactivity of fluoroanilines suggests that it would readily undergo this transformation. nih.govnih.gov The reaction would be expected to proceed with a variety of aromatic and aliphatic aldehydes. The rate and equilibrium of the reaction would be influenced by the electronic nature of the substituents on the aldehyde. Electron-withdrawing groups on the aldehyde would generally increase the electrophilicity of the carbonyl carbon and favor the initial addition step.

A hypothetical reaction scheme for the formation of a Schiff base from this compound and a substituted benzaldehyde (B42025) is presented below:

General Reaction Scheme:

(Note: This is a generalized representation. Specific reaction conditions and yields would need to be determined experimentally.)

Detailed research findings, including specific reaction partners, conditions, and yields for Schiff base formation involving this compound, are not available in the public domain literature searched.

Arylation Reactions of Fluoroanilines

Arylation reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the formation of carbon-nitrogen bonds and are widely applied in the synthesis of complex organic molecules. Fluoroanilines are known to participate in such reactions, most notably the Buchwald-Hartwig amination. nih.govnih.govgoogleapis.com This reaction allows for the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a base.

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine to the resulting palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired N-arylated product and regenerate the palladium(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction and has been the subject of extensive research.

Given the established reactivity of fluoroanilines in palladium-catalyzed C-N coupling reactions, it is expected that this compound would be a viable substrate for Buchwald-Hartwig amination. nih.govnih.gov This would provide a direct route to N-aryl derivatives of this compound. The reaction would likely proceed with a range of aryl bromides, chlorides, and triflates.

A general representation of the Buchwald-Hartwig arylation of this compound is as follows:

General Reaction Scheme:

(Note: This is a generalized representation. Specific catalysts, ligands, bases, solvents, and temperatures would need to be optimized for specific substrates.)

Specific experimental data, including tables of substrates, catalysts, conditions, and yields for the arylation of this compound, are not detailed in the available scientific literature.

Synthesis of Azo Dyes and Related Chromophores

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes from primary aromatic amines is a well-established two-step process: diazotization followed by azo coupling. nih.govnih.gov

In the first step, the primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. The resulting diazonium ion is a weak electrophile.

In the second step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. This electrophilic aromatic substitution reaction, known as azo coupling, results in the formation of the azo compound. The position of coupling on the aromatic ring of the coupling component is directed by the activating group; for phenols and anilines, coupling typically occurs at the para position unless it is blocked, in which case ortho coupling may occur.

This compound, as a primary aromatic amine, is expected to undergo diazotization to form the corresponding diazonium salt. This diazonium salt could then be coupled with various aromatic compounds to produce a range of novel azo dyes. The presence of the cyclopropyl and fluoro substituents would likely influence the color and properties of the resulting dyes.

A general scheme for the synthesis of an azo dye from this compound is shown below:

General Reaction Scheme:

(Note: This is a generalized representation. The specific coupling component and reaction conditions would determine the final product and its properties.)

While the synthesis of fluorinated azo dyes is known, specific examples of the synthesis and characterization of azo dyes derived from this compound are not described in the reviewed scientific and patent literature. google.com

Reactivity with Environmentally Relevant Species (e.g., Carbonate Radicals)

The environmental fate and transformation of aromatic amines are of significant interest due to their widespread industrial use. One important reactive species in natural waters and biological systems is the carbonate radical anion (•CO₃⁻). The carbonate radical can be formed from the reaction of hydroxyl radicals with bicarbonate or carbonate ions. It is a selective oxidant that can react with electron-rich organic molecules, including anilines.

Studies on the reaction of carbonate radicals with substituted anilines have shown that the reaction proceeds via an electron transfer mechanism, leading to the formation of an anilino radical. The rate of this reaction is influenced by the nature and position of the substituents on the aniline ring. Electron-donating groups generally increase the rate of reaction by making the aniline more susceptible to oxidation.

Based on these studies, it can be inferred that this compound would be susceptible to oxidation by carbonate radicals. The presence of the amino group makes the aromatic ring electron-rich and thus a target for oxidative attack. The resulting anilino radical could then undergo further reactions, such as dimerization or reaction with other organic matter, leading to a variety of transformation products. The fluorine and cyclopropyl substituents would influence the electron density on the aromatic ring and thus the rate of reaction with the carbonate radical. However, without specific experimental data, the precise rate constant and the nature of the final degradation products for this compound remain speculative.

Spectroscopic Characterization Methodologies for 4 Cyclopropyl 3 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For fluorinated compounds like 4-Cyclopropyl-3-fluoroaniline, multi-nuclear NMR studies involving ¹H, ¹³C, ¹⁹F, and ¹⁵N are particularly informative.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals are expected for the amine, aromatic, and cyclopropyl (B3062369) protons.

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift of this peak is variable and solvent-dependent but is generally found in the range of δ 3.5-4.5 ppm for aniline (B41778) derivatives.

Aromatic Protons: The aromatic region of the spectrum is complex due to the substitution pattern. Three protons are attached to the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The proton ortho to the fluorine and meta to the amine group (H-2) would appear as a doublet. The proton meta to both the fluorine and amine group (H-5) would likely be a doublet of doublets, and the proton ortho to the amine group (H-6) would appear as a triplet or doublet of doublets. For the related compound 4-fluoroaniline (B128567), aromatic protons appear as multiplets between δ 6.62 and δ 6.89 ppm.

Cyclopropyl Protons: The cyclopropyl group gives rise to characteristic signals in the upfield region of the spectrum (typically δ 0.5-2.0 ppm). The single methine proton (-CH-) will appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (-CH₂-) are diastereotopic and will exhibit complex splitting patterns, appearing as distinct multiplets.

| Proton Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet (br s) | Chemical shift is solvent-dependent. |

| Aromatic (Ar-H) | 6.5 - 7.0 | Multiplets (m) | Complex splitting due to H-H and H-F coupling. |

| Cyclopropyl Methine (-CH-) | 1.5 - 2.0 | Multiplet (m) | Coupled to four methylene protons. |

| Cyclopropyl Methylene (-CH₂-) | 0.5 - 1.2 | Multiplets (m) | Complex signals due to geminal and vicinal coupling. |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of a molecule. The spectrum for this compound will show distinct signals for each of its nine unique carbon atoms. A key feature in the ¹³C NMR of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

The carbon directly attached to the fluorine atom (C-3) will show a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz, appearing as a doublet.

The carbons ortho (C-2, C-4) and meta (C-1, C-5) to the fluorine will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.

For 4-fluoroaniline, the carbon bearing the fluorine atom shows a large doublet (¹JCF = 235.2 Hz). rsc.org

Cyclopropyl Carbons: The cyclopropyl group will display two signals: one for the methine carbon and one for the two equivalent methylene carbons, both appearing in the upfield region of the spectrum (typically δ 0-20 ppm). The carbon atom of the aromatic ring attached to the cyclopropyl group (C-4) will also be influenced by its electronic effects.

| Carbon Group | Expected Chemical Shift (ppm) | Expected C-F Coupling (JCF in Hz) |

|---|---|---|

| C-F (Aromatic) | 155 - 165 (d) | ¹J ≈ 240-250 |

| C-NH₂ (Aromatic) | 140 - 150 | ³J ≈ 2-3 |

| C-Cyclopropyl (Aromatic) | 130 - 140 | ²J ≈ 20-25 |

| C-H (Aromatic) | 100 - 125 | J ≈ 5-25 |

| Methine (-CH-, Cyclopropyl) | 10 - 20 | - |

| Methylene (-CH₂-, Cyclopropyl) | 5 - 15 | - |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. chemrxiv.org For this compound, the ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. A single resonance is expected, which will be split into a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-4). The chemical shift is sensitive to the electronic nature of the other substituents on the aromatic ring. nih.gov The analysis of ¹⁹F NMR spectra is a powerful tool for confirming the presence and position of fluorine in derivatives. researchgate.net

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the amine group, although it is less commonly used due to the low natural abundance (0.37%) and lower sensitivity of the ¹⁵N nucleus. The ¹⁵N chemical shift is highly sensitive to the electronic environment, including hybridization and substituent effects. acs.org For aniline derivatives, the ¹⁵N chemical shift can correlate with the electron-donating or electron-withdrawing nature of the substituents on the ring. nih.govresearchgate.net The presence of the electron-withdrawing fluorine and the electron-donating cyclopropyl group would influence the ¹⁵N chemical shift of the amino group in this compound, providing valuable data on the electronic structure at the nitrogen center.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its specific functional groups.

N-H Stretching: As a primary aromatic amine, it will show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the cyclopropyl group will be observed as stronger bands just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically result in several bands of variable intensity in the 1450-1620 cm⁻¹ region. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group gives rise to a band in the 1580-1650 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration for aromatic C-N bonds is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com

C-F Stretching: A strong, characteristic absorption band for the C-F bond stretch is expected in the 1100-1300 cm⁻¹ region of the spectrum.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium, Sharp |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 | Weak to Medium |

| C-H Stretch (aliphatic) | Cyclopropyl | 2850 - 3000 | Medium to Strong |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium to Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium, Sharp |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Medium to Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrations and Electronic States

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. In the context of this compound and its derivatives, Raman spectra reveal characteristic frequencies corresponding to the stretching and bending of specific bonds within the molecule. Analysis of analogous compounds, such as difluoroanilines, provides insight into the expected vibrational modes. For instance, studies on 3,4-difluoroaniline (B56902) have identified key vibrations that can be extrapolated to the target molecule. ignited.in

The C-H stretching vibrations of the aromatic ring typically appear in the 3010-3080 cm⁻¹ region. ignited.in In-plane C-H bending vibrations are substitution-sensitive and are generally observed between 1000 cm⁻¹ and 1300 cm⁻¹. ignited.in Furthermore, C-H out-of-plane bending vibrations give rise to bands in the 1000-675 cm⁻¹ range. ignited.in The presence of the cyclopropyl group would introduce additional characteristic C-H stretching and bending modes, as well as ring deformation modes. The C-F and C-N stretching vibrations are also key identifiers in the Raman spectrum.

Resonance Raman (RR) spectroscopy, a variant of the technique, can be employed to specifically probe vibrational modes that are coupled to electronic transitions. researchgate.net By tuning the excitation laser to a wavelength where the molecule absorbs light (an electronic transition), the intensities of the Raman bands for vibrations involved in that electronic excitation are selectively enhanced. researchgate.net This allows for a detailed investigation of the molecule's excited electronic states and the geometric changes that occur upon electronic excitation. researchgate.net

Table 1: Representative Vibrational Modes for Fluoroaniline (B8554772) Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3010 - 3080 | ignited.in |

| C-H In-Plane Bending | 1000 - 1300 | ignited.in |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by π→π* transitions associated with the benzene ring. The aniline chromophore typically displays two main absorption bands. researchgate.netoup.com The more intense band, occurring at shorter wavelengths, and a lower-energy band at longer wavelengths, both arise from π→π* transitions. researchgate.net

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. The amino group (-NH₂) acts as a strong auxochrome, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The fluorine atom, being electronegative, and the cyclopropyl group can further modulate the energy of the molecular orbitals, leading to shifts in the absorption peaks. Theoretical studies on 3-fluoroaniline (B1664137) have been used to analyze its electronic and structural characteristics, including UV-Vis spectral analysis. chemrxiv.org The solvent environment can also influence the spectrum, with polar solvents often causing shifts in the absorption maxima.

Table 2: UV-Vis Absorption Maxima (λmax) for Aniline and Related Fluoroanilines

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| Aniline | NMP | ~340-355 | n-π* | researchgate.net |

| 4-Fluoroaniline | Not Specified | Not Specified | Not Specified | nist.gov |

| 1-(4-fluorophenyl)-4-phenyl-1,2,3-triazole | Methanol | 247.5, 204 | Not Specified | mdpi.com |

Fluorescence spectroscopy provides valuable information about the photophysical properties of a molecule after it absorbs light. Many aniline derivatives are known to be fluorescent, and their emission properties are strongly influenced by their molecular structure and environment. nii.ac.jpnih.gov The fluorescence of anilines often arises from an excited state with intramolecular charge transfer (ICT) character, where electron density is transferred from the electron-donating amino group to the aromatic ring upon photoexcitation. nii.ac.jp

The emission wavelength (λem), fluorescence quantum yield (ΦF), and Stokes shift (the difference between the absorption and emission maxima) are key parameters obtained from fluorescence spectroscopy. For this compound, the presence of the amino group is expected to confer fluorescent properties. The nature of the emission is highly dependent on solvent polarity, a phenomenon known as solvatochromism. nii.ac.jp In less polar solvents, aniline derivatives with CT character tend to be more fluorescent, while increasing solvent polarity can lead to a red-shift in the emission spectrum and a decrease in the quantum yield. nii.ac.jp

Extending spectroscopic analysis into the near-infrared (NIR) region (approximately 700 to 2500 nm) offers additional insights into a molecule's structure and electronic properties. UV-Vis-NIR spectroscopy can be used to study a variety of phenomena, including low-energy electronic transitions, and the overtone and combination bands of fundamental molecular vibrations, particularly those involving C-H, N-H, and O-H bonds. nih.gov

For aniline derivatives, NIR spectroscopy can provide structural information that complements data from mid-infrared and Raman spectroscopy. nih.gov This technique is particularly valuable in the characterization of materials derived from this compound, such as polymers or charge-transfer complexes, where it can be used to determine properties like band gaps or track changes in oxidation states. nih.gov The availability of NIR spectral data for related compounds like 3-fluoroaniline demonstrates the applicability of this method to the fluoroaniline family of compounds. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₉H₁₀FN), the calculated monoisotopic molecular weight is 151.18 g/mol . appchemical.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. semanticscholar.org

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized and subsequently fragments in a predictable manner. The fragmentation pattern provides a structural fingerprint. For this compound, fragmentation would likely involve pathways common to anilines, such as loss of neutral molecules or radical species from the ring. A particularly noteworthy fragmentation pathway for cyclopropyl-containing aromatic compounds involves the opening of the strained cyclopropyl ring. nih.gov This can lead to unique rearrangement and fragmentation patterns that are diagnostic for the presence of the cyclopropyl moiety. nih.gov Analysis of the mass spectra of related compounds, such as 4-fluoroaniline, helps in predicting the fragmentation of the target molecule. nist.govmassbank.eu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 151 | [M]⁺ | Molecular Ion |

| 150 | [M-H]⁺ | Loss of a hydrogen radical |

| 124 | [M-HCN]⁺ | Loss of hydrogen cyanide from the ring |

| 110 | [M-C₃H₅]⁺ | Loss of cyclopropyl radical |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. mdpi.com Furthermore, XRD reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking. mdpi.com

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as 3-chloro-4-fluoroaniline (B193440), illustrates the type of data that can be obtained. nih.gov An XRD study would determine the unit cell dimensions (a, b, c, α, β, γ), the space group, and the number of molecules per unit cell (Z). This information is crucial for understanding the solid-state properties of the material and for computational modeling studies. nih.gov

Table 4: Example Crystal Structure Data for an Analogous Compound: 3-Chloro-4-fluoroaniline

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₆H₅ClFN | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P b c a | nih.gov |

| a (Å) | 14.608 | nih.gov |

| b (Å) | 15.757 | nih.gov |

| c (Å) | 5.303 | nih.gov |

Elemental Analysis (CHNS) for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a molecule. This method provides critical insight into the stoichiometric composition of a newly synthesized compound, serving as a crucial checkpoint for its purity and identity. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and calculated values, typically within a narrow margin of ±0.4%, provides strong evidence for the successful synthesis of the target molecule and its elemental correctness.

For this compound, with a molecular formula of C₉H₁₀FN, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. These calculated values serve as the benchmark against which experimental results from CHNS analysis would be compared.

While elemental analysis is a standard characterization method for novel compounds, a comprehensive search of available research literature did not yield specific experimental CHNS data for this compound or its derivatives. The following table, therefore, presents the theoretical elemental composition for the parent compound, this compound. In a typical research setting, this would be accompanied by experimentally obtained values to validate the synthesis.

| Compound Name | Molecular Formula | Analysis Type | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |

| This compound | C₉H₁₀FN | Calculated | 71.50 | 6.67 | 9.27 |

Note: Sulfur (S) is not present in this compound; therefore, its theoretical percentage is 0.

The data presented underscores the theoretical framework used in the spectroscopic characterization of novel compounds. Experimental validation through CHNS analysis remains an indispensable step in the structural elucidation and confirmation of new chemical entities.

Theoretical and Computational Investigations of 4 Cyclopropyl 3 Fluoroaniline

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools used to predict the physicochemical properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and geometry of a molecule, providing deep insights into its behavior.

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost.

Molecular Structure Optimization and Conformational Analysis

Before calculating other properties, the molecule's geometry must be optimized to find its most stable, lowest-energy arrangement. For 4-Cyclopropyl-3-fluoroaniline, this involves determining the precise bond lengths, bond angles, and dihedral angles.

A key aspect of the conformational analysis would be the orientation of the cyclopropyl (B3062369) and amino groups relative to the benzene (B151609) ring. The cyclopropyl group can rotate, and the amino group can undergo pyramidal inversion. Computational methods would identify the global minimum energy conformation as well as other stable local minima, providing insights into the molecule's flexibility and the relative populations of different conformers at various temperatures.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, SOMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. In this compound, the HOMO is expected to be localized primarily on the aniline (B41778) fragment, specifically the electron-rich aromatic ring and the nitrogen atom of the amino group. The energy of the HOMO is related to the molecule's ability to be oxidized or react with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is likely distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom. Its energy indicates the molecule's susceptibility to reduction or attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

SOMO (Singly Occupied Molecular Orbital): This orbital is relevant only for radical species (open-shell systems). For the neutral, closed-shell this compound molecule, a SOMO analysis is not applicable.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.50 | Electron donor, localized on the aniline ring and nitrogen atom. |

| LUMO | -0.80 | Electron acceptor, distributed over the aromatic system. |

| Energy Gap (ΔE) | 4.70 | Indicates high kinetic stability. |

Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a quantitative basis for concepts developed from empirical observations.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

| Descriptor | Formula | Value (eV) | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | 5.50 | Energy needed to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.80 | Energy released upon adding an electron. |

| Electronegativity (χ) | (I+A)/2 | 3.15 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | (I-A)/2 | 2.35 | Resistance to electronic change; related to stability. |

| Chemical Softness (S) | 1/η | 0.43 | Indicates higher reactivity and polarizability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how molecules will interact. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. For this compound, red areas would be expected around the nitrogen and fluorine atoms due to their lone pairs of electrons.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack. Positive regions are typically found around the hydrogen atoms of the amino group.

Green/Yellow: Regions of intermediate or near-zero potential.

The MEP map for this molecule would visualize the competing electronic effects of the -NH₂, -F, and cyclopropyl substituents on the aromatic ring's reactivity.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core electrons). NBO analysis is used to study intramolecular and intermolecular interactions, charge transfer, and delocalization effects.

For this compound, an NBO analysis would quantify the hybridization of atomic orbitals forming the C-N, C-F, C-C, and C-H bonds. It would also detail the occupancy of the lone pair orbitals on the nitrogen and fluorine atoms. A key part of the analysis is studying the "delocalization" or "hyperconjugation" interactions between filled (donor) NBOs and empty (acceptor) NBOs. For instance, it could quantify the interaction between the nitrogen lone pair and the antibonding orbitals (π*) of the aromatic ring, which is a measure of the electron-donating strength of the amino group.

Calculation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO properties of organic molecules are often related to their molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In the case of this compound, the aniline moiety acts as an electron-donating group.

To provide a comparative context, the calculated first-order hyperpolarizability of a related compound, 2-nitro-5-fluoroaniline, highlights the impact of substituents on NLO properties.

| Compound | Method | First-Order Hyperpolarizability (a.u.) |

| 2-nitro-5-fluoroaniline | DFT | 4.5318 D |

| 5-nitro-2-fluoroaniline | DFT | 3.6551 D |

This table is generated based on data for analogous compounds to illustrate the concept.

Spin Density Distributions and Polymerizability Predictions

The polymerizability of aniline and its derivatives is a topic of significant interest, leading to the formation of conductive polymers like polyaniline. Theoretical calculations, particularly those employing density functional theory (DFT), can provide insights into the polymerizability of aniline derivatives by analyzing the spin density distribution in their radical cations. acs.org

Research has shown that the distribution of the net radical cation spin among the atoms is highly sensitive to the nature and position of the substituents. acs.org The polymerization of aniline derivatives is favored when the net spin population on the nitrogen atom is similar to that on the ring carbon atom at the para position. acs.org Conversely, if these two atoms have substantially different spin populations, the species is less likely to polymerize. acs.org

For this compound, the substituents would influence this spin distribution. The fluorine atom's electron-withdrawing nature and the cyclopropyl group's electronic effects would alter the spin densities on the nitrogen and the para-carbon, thereby affecting its potential for oxidative polymerization.

Prediction of Thermodynamic Properties

Computational chemistry provides robust methods for predicting the thermodynamic properties of molecules, such as their enthalpies of formation. Combined experimental and computational studies on fluoroaniline (B8554772) isomers have demonstrated the accuracy of theoretical approaches like G3MP2B3 and BP86/6-31+G(d) in estimating these properties. nih.gov

These computational models can be applied to this compound to calculate its gas-phase acidity, electron and proton affinities, ionization enthalpies, and N-H bond dissociation enthalpies. nih.gov Such predictions are valuable for understanding the molecule's stability, reactivity, and behavior in various chemical environments. The fluorination of compounds is known to affect their thermodynamic properties, and computational studies can quantify these effects. nih.gov

Below is a representative table of calculated thermodynamic properties for monofluoroaniline isomers, showcasing the type of data that could be generated for this compound.

| Property | 2-fluoroaniline (B146934) (kJ/mol) | 3-fluoroaniline (B1664137) (kJ/mol) | 4-fluoroaniline (B128567) (kJ/mol) |

| Gas-phase acidity | 1485.5 | 1480.9 | 1482.1 |

| Proton affinity | 889.3 | 884.7 | 888.8 |

| Ionization enthalpy | 751.5 | 761.3 | 752.5 |

| N-H Bond Dissociation Enthalpy | 374.5 | 376.1 | 374.9 |

This table is based on data for analogous compounds to illustrate the concept. nih.gov

Molecular Docking Studies for Intermolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.

For instance, molecular docking simulations have been performed on fluoroaniline isomers, such as 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline, to investigate their binding affinity with inducible Nitric Oxide Synthase (iNOS). researchgate.net These studies revealed binding affinities of -5.6 kcal/mol and -5.3 kcal/mol, respectively, suggesting their potential as enzyme inhibitors. researchgate.net

Similarly, molecular docking studies could be conducted on this compound to explore its potential interactions with various biological targets. Such studies would provide insights into its possible pharmacological activities by identifying potential binding modes and estimating the binding affinity to the active site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are developed using statistical methods to create a mathematical relationship between molecular descriptors and the observed activity or property.

QSAR studies have been successfully applied to various classes of compounds, including substituted anilines, to predict their toxic effects. nih.gov These studies have shown that toxicity can be correlated with descriptors such as the Hammett sigma constant and hydrogen bonding capacity. nih.gov For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as anticancer or antimicrobial effects.